Azido-PEG7-azide
CAS No.: 225523-86-4
Cat. No.: VC2861943
Molecular Formula: C16H32N6O7
Molecular Weight: 420.46 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 225523-86-4 |
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Molecular Formula | C16H32N6O7 |
Molecular Weight | 420.46 g/mol |
IUPAC Name | 1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Standard InChI | InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 |
Standard InChI Key | NVKODTBPHMGJLW-UHFFFAOYSA-N |
SMILES | C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Introduction
Chemical Structure and Properties
Basic Chemical Information
Azido-PEG7-azide has a well-defined chemical structure with specific molecular properties that make it ideal for various applications. The table below summarizes the key chemical information:
Parameter | Value |
---|---|
Chemical Formula | C16H32N6O7 |
Molecular Weight | 420.46 g/mol |
CAS Number | 225523-86-4 |
IUPAC Name | 1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Synonyms | N3-PEG7-CH2CH2N3; 1,23-diazido-3,6,9,12,15,18,21-heptaoxatricosane |
Appearance | Transparent Liquid |
Purity | ≥95% to ≥98% (depending on supplier) |
The compound consists of a polyethylene glycol backbone with seven ethylene glycol units, terminated by azide functional groups on both ends. This symmetrical structure provides equivalent reactivity at both termini, allowing for diverse coupling strategies .
Physical and Chemical Properties
Azido-PEG7-azide exhibits physical and chemical properties that make it useful for various applications, particularly in biological systems:
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Solubility: The PEG chain confers excellent water solubility while also maintaining reasonable solubility in organic solvents, making it suitable for reactions in both aqueous and organic media.
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Flexibility: The seven ethylene glycol units provide an optimal balance of flexibility and length, allowing the compound to serve as an effective spacer between conjugated molecules.
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Reactivity: The terminal azide groups are highly reactive toward alkynes in click chemistry reactions, yet stable under most physiological conditions.
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Biocompatibility: The PEG backbone is known for its biocompatibility and low immunogenicity, making this compound suitable for biological applications.
Computed Properties
Computational analysis reveals important physicochemical properties that influence the compound's behavior in various environments:
Property | Value |
---|---|
XLogP3 | 1 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 11 |
Rotatable Bond Count | 24 |
Topological Polar Surface Area | 93.3Ų |
Complexity | 396 |
Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
InChI Key | NVKODTBPHMGJLW-UHFFFAOYSA-N |
These computed properties indicate that Azido-PEG7-azide has moderate lipophilicity (XLogP3 = 1), significant hydrogen bond accepting capacity (11 acceptors), and high conformational flexibility (24 rotatable bonds). These characteristics contribute to its versatility in various chemical and biological applications .
Synthesis and Preparation
Synthetic Routes
Azido-PEG7-azide is typically synthesized through a multi-step process involving the activation of polyethylene glycol followed by azide substitution. The general synthetic approach involves:
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Activation of PEG: Heptaethylene glycol is treated with an activating agent such as tosyl chloride or mesyl chloride to convert the terminal hydroxyl groups into good leaving groups.
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Azide Substitution: The activated PEG derivative undergoes nucleophilic substitution with sodium azide (NaN3) to introduce the terminal azide groups.
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Purification: The crude product is purified through appropriate techniques to obtain high-purity Azido-PEG7-azide.
This synthetic approach can be adapted to industrial-scale production, with careful control of reaction conditions to optimize yield and minimize impurities.
Purification Methods
Several purification methods are employed to ensure high purity of the final product:
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Size-Exclusion Chromatography (SEC): Particularly effective for removing unreacted PEG chains or incomplete azide substitution products.
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Dialysis: Used for small-scale purification, typically against water or organic solvents like DMF.
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HPLC: Analytical and preparative HPLC with UV detection (λ = 260-280 nm) is used to confirm and achieve purity levels typically ≥95%.
The purification strategy may vary depending on the scale of synthesis and the intended application, with more rigorous purification required for pharmaceutical and biomedical applications.
Chemical Reactivity
Click Chemistry Applications
The primary value of Azido-PEG7-azide lies in its participation in click chemistry reactions, particularly:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms 1,4-disubstituted 1,2,3-triazoles with terminal alkynes in the presence of copper(I) catalysts. The reaction is highly selective and proceeds under mild conditions.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant utilizes strained cyclooctynes to react with azides, making it particularly useful for biological applications where copper toxicity is a concern.
These click chemistry reactions enable the precise conjugation of Azido-PEG7-azide to various molecules of interest, including proteins, peptides, nucleic acids, and synthetic polymers.
Reaction Mechanisms
The reaction mechanisms of CuAAC and SPAAC differ significantly:
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CuAAC Mechanism: Involves coordination of copper to the terminal alkyne, followed by formation of a copper-acetylide intermediate. This intermediate then reacts with the azide group to form a copper-triazolide, which undergoes reductive elimination to yield the 1,4-disubstituted 1,2,3-triazole.
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SPAAC Mechanism: Proceeds without a catalyst, relying instead on the ring strain of cyclooctynes to drive the reaction. The strained alkyne and azide undergo a concerted [3+2] cycloaddition to form a triazole ring.
Comparison of Reaction Conditions
The table below compares the typical reaction conditions for CuAAC and SPAAC involving Azido-PEG7-azide:
Parameter | CuAAC | SPAAC |
---|---|---|
Catalyst | Cu(I) (e.g., TBTA complex) | None |
Reaction Time | 1-2 hours | 6-24 hours |
Solvent Compatibility | Organic and aqueous | Primarily aqueous |
Byproducts | Minimal | Cyclooctyne debris |
Temperature | Room temperature | Room temperature |
pH Range | 4-10 | 4-9 |
Limitations | Copper toxicity in biological systems | Slower kinetics, bulky cyclooctyne reagents |
This comparison highlights the complementary nature of these reaction types, with CuAAC offering faster kinetics and SPAAC providing enhanced biocompatibility for in vivo applications.
Applications in Research and Development
Bioconjugation Applications
Azido-PEG7-azide is extensively used in bioconjugation to link various biomolecules:
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Protein Labeling: Enables the attachment of fluorescent dyes, affinity tags, or other functional moieties to proteins for visualization, purification, or functional studies.
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Nucleic Acid Modification: Facilitates the conjugation of oligonucleotides to functional groups, enhancing their stability, delivery, or detection.
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Peptide Conjugation: Allows for the creation of peptide dimers, multimers, or peptide-drug conjugates with defined spacing.
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Antibody Modification: Enables site-specific modification of antibodies for the development of antibody-drug conjugates (ADCs) with improved homogeneity.
The PEG7 spacer provides optimal distance between conjugated biomolecules, minimizing steric hindrance while maintaining sufficient flexibility for biological interactions.
Drug Delivery Systems
In drug delivery applications, Azido-PEG7-azide contributes to:
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Nanoparticle Functionalization: Enables the attachment of targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles.
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Polymer-Drug Conjugates: Facilitates the creation of polymer-drug conjugates with improved pharmacokinetics and reduced toxicity.
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Stimuli-Responsive Delivery Systems: Allows for the development of delivery systems that respond to specific environmental cues such as pH, temperature, or enzyme activity.
Research has demonstrated that delivery systems incorporating this compound exhibit enhanced stability in biological fluids compared to non-functionalized counterparts, with the PEG component providing a protective hydration layer.
PROTAC Development
One of the most significant applications of Azido-PEG7-azide is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs):
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Linker Optimization: The PEG7 chain provides an optimal linker length for many PROTAC designs, allowing proper positioning of the E3 ligase ligand and target protein ligand.
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Pharmacokinetic Enhancement: The PEG component improves the solubility and bioavailability of the resulting PROTACs.
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Click Chemistry Integration: Enables modular PROTAC synthesis through click chemistry, facilitating rapid optimization of PROTAC structure.
PROTACs containing Azido-PEG7-azide-derived linkers have shown promising results in the targeted degradation of various disease-relevant proteins, particularly in oncology applications .
Material Science Applications
In material science, Azido-PEG7-azide contributes to:
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Surface Modification: Enables functionalization of surfaces with biomolecules, polymers, or other functional groups through click chemistry.
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Hydrogel Formation: Facilitates the creation of cross-linked hydrogels with defined mesh size and mechanical properties.
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Smart Materials: Contributes to the development of responsive materials that change properties in response to specific stimuli.
The bifunctional nature of Azido-PEG7-azide makes it particularly valuable for creating complex material architectures with precisely controlled properties.
Comparison with Similar Compounds
PEG Chain Length Variants
Azido-PEG7-azide is part of a family of compounds with varying PEG chain lengths, each offering specific advantages for different applications:
Compound | Molecular Weight (g/mol) | Relative Flexibility | Typical Applications |
---|---|---|---|
Azido-PEG1-azide | 156.15 | Low | Short rigid linkers, small molecule modifications |
Azido-PEG3-azide | 200.20 | Low to Moderate | Constrained conjugates, small spacing requirements |
Azido-PEG5-azide | 332.36 | Moderate | Balance of rigidity and flexibility |
Azido-PEG7-azide | 420.5 | High | Optimal for most bioconjugation applications |
Azido-PEG10-azide | 552.6 | Very High | Extended spacing, highly flexible conjugates |
Azido-PEG20-azide | 993.20 | Extremely High | Maximum spacing, highly soluble conjugates |
The PEG chain length critically impacts several properties:
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Solubility: Longer PEG chains (e.g., PEG20) increase hydrophilicity and water solubility.
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Flexibility: Longer chains provide increased conformational flexibility.
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Reactivity: Shorter chains (e.g., PEG1-3) often exhibit faster reaction kinetics due to reduced steric hindrance.
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Spacing: Chain length determines the distance between conjugated molecules .
Functional Group Variants
Beyond PEG length variations, functional group modifications create versatile derivatives:
Compound Type | Terminal Groups | Typical Applications |
---|---|---|
Azido-PEG7-azide | Azide/Azide | Bifunctional click chemistry, symmetric conjugates |
Azido-PEG7-amine | Azide/Amine | Heterobifunctional linking, amine-reactive chemistry |
Azido-PEG7-acid | Azide/Carboxyl | Peptide conjugation, carbodiimide chemistry |
Azido-PEG7-alkyne | Azide/Alkyne | Intramolecular click, heterobifunctional linking |
Azido-PEG7-NHS | Azide/NHS ester | Protein conjugation, amine-reactive chemistry |
These functional variants expand the application scope of PEG7-based linkers by allowing orthogonal conjugation strategies and selective reactivity.
Property Comparisons
The following table compares key properties of Azido-PEG7-azide with selected similar compounds:
Property | Azido-PEG7-azide | Azido-PEG3-azide | Azido-PEG20-azide |
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Molecular Weight | 420.46 | 200.20 | 993.20 |
Water Solubility | High | Moderate | Very High |
Recommended Storage | ≤-20°C, dry | ≤-20°C, dry | ≤-20°C, dry |
Approximate Linker Length | ~28 Å (extended) | ~12 Å (extended) | ~80 Å (extended) |
Rotatable Bonds | 24 | 12 | 68 |
Click Chemistry Reactivity | High | Very High | Moderate |
Typical Application | PROTAC synthesis, bioconjugation | Small molecule conjugation | Extended spacers, highly water-soluble conjugates |
This comparison demonstrates that Azido-PEG7-azide occupies a "sweet spot" in terms of molecular properties for many applications, offering a balance of solubility, flexibility, and reactivity .
Current Research and Future Perspectives
Recent Research Findings
Recent research has expanded the applications of Azido-PEG7-azide in several key areas:
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Advanced PROTAC Design: Studies have demonstrated the importance of linker design in PROTAC efficacy, with Azido-PEG7-azide-derived linkers showing promising results in targeting previously undruggable proteins.
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Bioorthogonal Chemistry: New methodologies have emerged for using this compound in living systems, enabling real-time tracking and manipulation of biological processes.
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Nanomedicine: Integration into nanoparticle design has led to improved targeting and reduced immunogenicity of nanomedicine platforms.
These advances highlight the continued relevance of Azido-PEG7-azide in cutting-edge biomedical research.
Emerging Applications
Several emerging applications represent promising directions for future research:
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Antibody-Drug Conjugates: The use of this compound in next-generation ADCs with improved drug-antibody ratios and homogeneity.
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Theranostics: Development of dual-purpose conjugates that combine therapeutic and diagnostic capabilities.
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3D Bioprinting: Incorporation into bioinks to create functionalized scaffolds for tissue engineering.
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Responsive Biomaterials: Design of smart biomaterials that respond to specific biological cues for targeted drug release or tissue regeneration.
Future Research Directions
Future research opportunities with Azido-PEG7-azide include:
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Structure-Activity Relationship Studies: Systematic investigation of how PEG length affects PROTAC efficacy and pharmacokinetics.
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Novel Click Chemistry Variants: Development of new bioorthogonal reactions compatible with this compound for in vivo applications.
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Computational Modeling: Advanced modeling of PEG linker dynamics to predict optimal configurations for specific applications.
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Scale-Up and Manufacturing: Improved synthetic methods for large-scale, cost-effective production to support clinical applications.
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